molecular formula C13H11NO2 B13831310 3-Cyano-6-ethyl-4-methylcoumarin CAS No. 288399-88-2

3-Cyano-6-ethyl-4-methylcoumarin

Cat. No.: B13831310
CAS No.: 288399-88-2
M. Wt: 213.23 g/mol
InChI Key: KEOVWHIQWTZFNU-UHFFFAOYSA-N
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Description

3-Cyano-6-ethyl-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together. This particular compound has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . Coumarins are known for their diverse biological and pharmacological properties, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

3-Cyano-6-ethyl-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring, using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include bases like pyridine and piperidine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. .

Mechanism of Action

The mechanism of action of 3-Cyano-6-ethyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. As a fluorescent compound, it can bind to specific biomolecules, altering their fluorescence properties. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyano-6-ethyl-4-methylcoumarin can be compared with other similar compounds, such as:

Properties

CAS No.

288399-88-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-ethyl-4-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-3-9-4-5-12-10(6-9)8(2)11(7-14)13(15)16-12/h4-6H,3H2,1-2H3

InChI Key

KEOVWHIQWTZFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N

Origin of Product

United States

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